molecular formula C13H22BrNO3 B8635374 N-Benzyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium bromide CAS No. 143245-78-7

N-Benzyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium bromide

Cat. No. B8635374
M. Wt: 320.22 g/mol
InChI Key: LOHNDELBZBHLQO-UHFFFAOYSA-M
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Patent
US06451500B1

Procedure details

A] Benzyl tris(hydroxyethyl)ammonium bromide was synthesized from triethanolamine and benzyl bromide using the procedure of Rengan et al (J.Chem.Soc.Chem.Commun., 10, 1992, 757).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH2:11]([Br:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Br-:18].[CH2:11]([N+:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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